molecular formula C24H33N5O4 B14059661 4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B14059661
M. Wt: 455.5 g/mol
InChI Key: MUJPYBZGXSPVDF-UHFFFAOYSA-N
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Description

4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

    Attachment of the piperazine ring: The pyrazole derivative is then reacted with piperazine in the presence of a suitable base.

    Formation of the pyrrolidine ring: The piperazine derivative is further reacted with a pyrrolidine derivative.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step involves the reaction of the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Final coupling: The protected pyrrolidine derivative is coupled with the carboxylic acid derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or aldehydes.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

    Receptor Binding: It can bind to specific receptors, making it useful in drug discovery.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.

    Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit enzyme activity by binding to the active site.

    Receptors: It can bind to cell surface receptors, modulating their activity.

    Pathways: The compound may affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid methyl ester
  • **this compound ethyl ester

Uniqueness

    Functional Groups: The presence of multiple functional groups in the compound provides unique reactivity and binding properties.

    Structural Complexity: The compound’s complex structure allows for diverse applications in various fields.

    Biological Activity: Its ability to interact with multiple biological targets makes it a versatile compound for research and development.

Properties

IUPAC Name

4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-17-14-21(29(25-17)18-8-6-5-7-9-18)27-12-10-26(11-13-27)19-15-20(22(30)31)28(16-19)23(32)33-24(2,3)4/h5-9,14,19-20H,10-13,15-16H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPYBZGXSPVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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